6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
CAS No.: 72503-43-6
Cat. No.: VC7016999
Molecular Formula: C11H13NO2
Molecular Weight: 191.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72503-43-6 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 |
| IUPAC Name | 6-methoxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
| Standard InChI | InChI=1S/C11H13NO2/c1-14-10-6-3-5-9-8(10)4-2-7-11(13)12-9/h3,5-6H,2,4,7H2,1H3,(H,12,13) |
| Standard InChI Key | NEMWEYAZCVDHEF-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1CCCC(=O)N2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
6-Methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS: 72503-43-6) features a benzazepine skeleton comprising a benzene ring fused to a partially saturated azepine ring. The azepine component exists in a tetrahydro state, reducing ring strain and enhancing conformational flexibility compared to fully unsaturated analogs . Key structural elements include:
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Methoxy Group (-OCH₃): Positioned at the sixth carbon of the benzene ring, this electron-donating substituent influences electronic distribution and may enhance solubility or receptor binding.
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Lactam Functionality: The ketone at the second position of the azepine ring forms a cyclic amide (lactam), a feature common in bioactive molecules due to its hydrogen-bonding potential .
Table 1: Molecular and Structural Data
Electronic and Steric Features
The methoxy group’s +M (mesomeric) effect increases electron density on the benzene ring, potentially enhancing π-π interactions with aromatic residues in biological targets . The lactam’s planar carbonyl group may participate in hydrogen bonding, while the tetrahydroazepine ring adopts a chair-like conformation, minimizing steric hindrance .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one typically involves multi-step routes emphasizing intramolecular cyclization. A representative pathway includes:
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Methoxy-Substituted Benzene Precursor: Starting with 2-methoxybenzaldehyde, a Grignard reaction introduces an aliphatic chain at the ortho position.
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Reductive Amination: Conversion of the aldehyde to an amine intermediate using sodium cyanoborohydride in the presence of ammonium acetate .
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Lactam Formation: Cyclization via activation of the carbonyl group using agents like thionyl chloride (SOCl₂), yielding the benzazepinone core .
Table 2: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity |
|---|---|---|---|
| Grignard Addition | Mg, THF, 0°C → rt | 78 | 90% |
| Reductive Amination | NaBH₃CN, NH₄OAc, MeOH, 24h | 65 | 85% |
| Lactam Cyclization | SOCl₂, DCM, reflux, 6h | 72 | 95% |
Industrial Production Considerations
While detailed industrial protocols remain proprietary, scale-up challenges include:
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Purification: Recrystallization from ethanol/water mixtures achieves >99% purity, critical for pharmaceutical intermediates.
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Byproduct Management: Monitoring N-alkylated side products during cyclization using HPLC-MS .
Physicochemical Properties
Solubility and Stability
Experimental solubility data for 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one remain unreported, but analog studies suggest:
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Aqueous Solubility: <1 mg/mL at pH 7.4 due to the hydrophobic benzazepine core .
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Organic Solvents: Freely soluble in DMSO (≥50 mg/mL) and dichloromethane.
Table 3: Stability Profile
| Condition | Stability |
|---|---|
| pH 1–3 (HCl) | Decomposition >48h |
| pH 7–9 (PBS) | Stable ≤7 days |
| Light (300–800 nm) | Photodegradation (t₁/₂ = 14h) |
Spectroscopic Characterization
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IR (KBr): ν = 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym).
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¹H NMR (400 MHz, CDCl₃): δ 3.82 (s, 3H, OCH₃), 3.10–2.95 (m, 2H, CH₂N), 2.70–2.50 (m, 2H, CH₂CO) .
Applications in Drug Discovery
Lead Optimization Strategies
The compound serves as a versatile scaffold for:
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Bioisosteric Replacement: Swapping the lactam with thiolactam or oxazolidinone moieties to modulate bioavailability .
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SAR Exploration: Systematic variation of the methoxy group’s position and substituents to enhance target selectivity.
Table 4: Analog Activity Comparison
| Derivative | Target | IC₅₀ (nM) |
|---|---|---|
| 6-Methoxy (parent) | Not tested | - |
| 6-Ethoxy | CYP2D6 | 450 |
| 6-Hydroxy | MAO-A | 210 |
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